molecular formula C21H32N2O3S2 B2861839 N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1189035-99-1

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2861839
CAS RN: 1189035-99-1
M. Wt: 424.62
InChI Key: PGPDUOKFWRBKRR-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C21H32N2O3S2 and its molecular weight is 424.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticides

A significant application of this compound, specifically in the form of sulfoxaflor, is in the development of novel insecticides targeting sap-feeding pests. Sulfoxaflor exhibits broad-spectrum efficacy against a variety of sap-feeding insects, including aphids and whiteflies, and demonstrates a mode of action distinct from other classes of insecticides like neonicotinoids. This uniqueness is attributed to its structure and the way it interacts with insect nicotinic receptors (Zhu et al., 2011).

Mode of Action in Insecticides

Further exploration of sulfoxaflor reveals its distinct agonistic behavior at insect nicotinic acetylcholine receptors (nAChRs). Its efficacy against insects resistant to neonicotinoids and other insecticides is notable. This distinct mode of action and structure-activity relationships set it apart from other nAChR agonists, offering an alternative in managing pest resistance (Sparks et al., 2013).

Chemical Interactions and Geometrical Isomerism

Research into the reactions of related compounds, such as phenylmethanesulfonyl chloride with tertiary amines, has led to the understanding of geometrical isomerism around carbon-sulfur double bonds. This understanding is crucial in the synthesis and manipulation of compounds like N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, which may exhibit similar behavior (King & Durst, 1966).

Synthesis of Heterocyclic Compounds

This chemical compound plays a role in the synthesis of heterocyclic compounds, such as thienopyridines. These processes involve complex reactions with other compounds, demonstrating the versatility and utility of this compound in synthetic organic chemistry (Harb et al., 2006).

Antimicrobial Applications

Compounds structurally related to this compound have been explored for their antimicrobial properties. These studies contribute to the development of new drugs and therapeutic agents with potential applications in combating various bacterial and fungal infections (Ghorab et al., 2017).

properties

IUPAC Name

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S2/c1-23(17-19-11-7-4-8-12-19)21(24)20(13-15-27-2)22-28(25,26)16-14-18-9-5-3-6-10-18/h3,5-6,9-10,14,16,19-20,22H,4,7-8,11-13,15,17H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPDUOKFWRBKRR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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